molecular formula C13H20N2O4 B1532391 4-acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide CAS No. 1232794-99-8

4-acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B1532391
CAS No.: 1232794-99-8
M. Wt: 268.31 g/mol
InChI Key: YNTRBSYQQBJFRL-UHFFFAOYSA-N
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Description

4-acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide, also known as 4-Acetyl-3,5-dimethylpyrrole-2-carboxamide (A-DMPCC), is a synthetic molecule that has been recently developed for use in scientific research. It is a small, water-soluble molecule that has been shown to have a wide range of potential applications in biochemistry and physiology. A-DMPCC has been used to study the structure and function of proteins, enzymes, and other biological molecules. It has also been used to study the biochemical and physiological effects of drugs, toxins, and other compounds.

Scientific Research Applications

Synthesis and Preliminary Biological Activity

The compound 4-acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide falls under the broader class of pyrrole derivatives, which have been extensively studied for their varied applications in scientific research. One key area of interest is the synthesis of pyrrole derivatives and evaluating their potential as cytostatic agents. For example, Bielawski et al. (1993) described the preparation of N-(aminoalkyl)-4-acetyl-3,5-dimethylpyrrole-2-carboxamides hydrochlorides, demonstrating general procedures for constructing aminoalkyl chains on the 4-acetylpyrrole-2-carboxylic acid nucleus. This work suggests a foundation for the utility of such compounds in preliminary biological activity studies, highlighting their potential applications in medicinal chemistry and drug design (Bielawski et al., 1993).

Chemical Sensing and Recognition

Another significant application of related pyrrole derivatives is in the development of chemosensors. Şenkuytu et al. (2019) synthesized a novel N,N',N'-tetraacetyl-4,6-dimethoxyindole-based dual chemosensor capable of selectively recognizing Fe3+ and Cu2+ ions. This research underlines the compound's utility in the detection and quantification of metal ions, which is crucial in various fields such as environmental monitoring, biochemical assays, and industrial processes (Şenkuytu et al., 2019).

Polymer Synthesis and Characterization

The versatility of pyrrole derivatives extends to the field of polymer science, where they are utilized in the synthesis of novel polyamides. Faghihi and Mozaffari (2008) reported the synthesis of new polyamides through the direct polycondensation reaction of pyridine-based compounds with aromatic diamines. These polymers exhibited promising solubility and thermal properties, suggesting their potential applications in creating advanced materials for technological and industrial uses (Faghihi & Mozaffari, 2008).

Molecular Assembly and Chemical Reactivity

Research on pyrrole derivatives also encompasses the evaluation of their molecular assembly, spectroscopic interpretation, and chemical reactivity. Rawat and Singh (2014) conducted a detailed study on the conformational and spectroscopic properties of pyrrole precursors, shedding light on their hydrogen bonding and chemical reactivity. Such insights are crucial for the characterization and development of new heterocyclic compounds, highlighting the broad applicability of these derivatives in synthetic chemistry and materials science (Rawat & Singh, 2014).

Properties

IUPAC Name

4-acetyl-N-(2,2-dimethoxyethyl)-3,5-dimethyl-1H-pyrrole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-7-11(9(3)16)8(2)15-12(7)13(17)14-6-10(18-4)19-5/h10,15H,6H2,1-5H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTRBSYQQBJFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)C)C)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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